molecular formula C8H2F2N2 B176858 4,5-Difluorophthalonitrile CAS No. 134450-56-9

4,5-Difluorophthalonitrile

Cat. No. B176858
M. Wt: 164.11 g/mol
InChI Key: KNDUBEZZKOOYMJ-UHFFFAOYSA-N
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Description

4,5-Difluorophthalonitrile is a chemical compound with the molecular formula C8H2F2N2 . It has a molecular weight of 164.11 . It is a solid substance and is used in the preparation of benzo[g]pteridine as an organic electron transfer mediator .


Synthesis Analysis

The synthesis of 4,5-Difluorophthalonitrile can be achieved through the aromatic nucleophilic substitution reaction between commercially available 4,5-dichlorophthalonitrile and potassium fluoride . Another method involves a palladium-catalyzed reaction between 1,2-Dibromo-4,5-difluorobenzene .


Molecular Structure Analysis

The InChI code for 4,5-Difluorophthalonitrile is 1S/C8H2F2N2/c9-7-1-5(3-11)6(4-12)2-8(7)10/h1-2H . The InChI key is KNDUBEZZKOOYMJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4,5-Difluorophthalonitrile is a solid substance . It has a density of 1.4±0.1 g/cm3 . Its boiling point is 305.3±42.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 54.6±3.0 kJ/mol . The flash point is 138.4±27.9 °C . The index of refraction is 1.515 .

Scientific Research Applications

Photodynamic Therapy

4,5-Difluorophthalonitrile has been applied in the synthesis of water-soluble phthalocyanines, which are used as photosensitizers in photodynamic therapy. A study by Iqbal, Hanack, and Ziegler (2009) synthesized an octasubstituted galactose zinc(II) phthalocyanine from 4,5-difluorophthalonitrile, demonstrating its potential in medical applications (Iqbal, Hanack, & Ziegler, 2009).

Battery Technology

In the realm of battery technology, 4,5-Difluorophthalonitrile contributes to the improvement of lithium-ion batteries. Huang et al. (2014) used a derivative of 4,5-Difluorophthalonitrile as an electrolyte additive, enhancing the cyclic stability and capacity retention of high-voltage lithium-ion batteries (Huang et al., 2014).

Chemical Synthesis

4,5-Difluorophthalonitrile is also pivotal in the chemical synthesis of various compounds. For instance, a study by Wang Shu-zhao (2008) described the synthesis of 4,5-dichlorophthalonitrile, highlighting the versatility of 4,5-difluorophthalonitrile in producing various derivatives (Wang Shu-zhao, 2008).

Solvent Interactions

Koptyaev et al. (2016) explored the synthesis and solution behavior of low-symmetry nickel phthalocyaninates derived from 4,5-difluorophthalonitrile, providing insights into solvent interactions and complex formation (Koptyaev, Galanin, & Shaposhnikov, 2016).

Material Science

In material science, the synthesis of crystalline covalent organic frameworks using 4,5-Difluorophthalonitrile has been reported. Zhang et al. (2018) demonstrated the creation of frameworks with high chemical stability, indicating potential applications in various fields (Zhang et al., 2018).

NMR Spectroscopy

4,5-Difluorophthalonitrile's derivatives have been studied for their NMR spectral properties, as indicated by Terekhov et al. (1996). This research highlights the compound's importance in spectroscopic studies and its potential in understanding molecular structures (Terekhov, Nolan, Mcarthur, & Leznoff, 1996).

Safety And Hazards

4,5-Difluorophthalonitrile is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, washing skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4,5-difluorobenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F2N2/c9-7-1-5(3-11)6(4-12)2-8(7)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDUBEZZKOOYMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10474793
Record name 4,5-difluorophthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Difluorophthalonitrile

CAS RN

134450-56-9
Record name 4,5-difluorophthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Difluorophthalonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
JM Birchall, RN Haszeldine, JO Morley - Journal of the Chemical …, 1970 - pubs.rsc.org
Dimethylformamide, sodium 1-naphtholate, aniline, N-methylaniline, and ammonia readily effect nucleophilic displacement of fluoride ion from the 4-position in tetrafluorophthalonitrile …
Number of citations: 36 pubs.rsc.org
Z Iqbal, M Hanack, T Ziegler - Tetrahedron Letters, 2009 - Elsevier
4,5-Bis(1,2:3,4-di-O-isopropylidene-α-d-galactopyranos-6-yl)phthalonitrile (3) was prepared by S N Ar reaction of diacetone galactose 1 and 4,5-difluorophthalonitrile (2) in 96% yield. …
Number of citations: 65 www.sciencedirect.com
WM Beggs - 1997 - search.proquest.com
Different methods of introducing perfluoroalkyl groups onto aromatic systems have been investigated in the effort to achieve synthesis of novel ligands exhibiting unique chemical and …
Number of citations: 0 search.proquest.com
Z Iqbal, A Lyubimtsev, T Herrmann, M Hanack… - …, 2010 - thieme-connect.com
For the first time, octaglycosylated zinc (II) phthalocyanines in which the sugar part is protected by acetyl groups and the deprotected zinc (II) phthalocyanines were synthesized and …
Number of citations: 26 www.thieme-connect.com
G Crucius, A Lyubimtsev, M Kramer, M Hanack… - Synlett, 2012 - thieme-connect.com
1,4,8,11,15,18,22,25-Octafluorophthalocyanato zinc (F 8 PcZn), which is not described in the literature up to date, was obtained from 3,6-difluorophthalonitrile in anhydrous DMF, DBU, …
Number of citations: 7 www.thieme-connect.com
TP Bender, N Francesca Farac… - … Meeting Abstracts 243, 2023 - iopscience.iop.org
Our research and development focus has been on the molecular design, synthetic methodology and in-depth characterization of boron subphthalocyanines (BsubPcs) and …
Number of citations: 0 iopscience.iop.org
Z Iqbal - 2010 - ub01.uni-tuebingen.de
Glycosylated phthalocyanines (Pc’s) despite their great potential for the generation of reactive oxygen species (singlet oxygen), are less common in literature. Reactive oxygen species …
Number of citations: 2 ub01.uni-tuebingen.de
E Bukuroshi, R Zigelstein, NF Farac… - Journal of Porphyrins …, 2023 - World Scientific
The goal of this study was to develop mixtures of peripherally halogenated boron subphthalocyanines (BsubPcs) to explore these macrocycles as mixed alloys for applications within …
Number of citations: 1 www.worldscientific.com
E Bukuroshi, J Vestfrid, Z Gross… - New Journal of Chemistry, 2019 - pubs.rsc.org
A sub-group of the phthalocyanine family, the boron subphthalocyanines (BsubPcs), have robust chemistry and can be readily modified at the axial and peripheral positions to tune their …
Number of citations: 20 pubs.rsc.org
CS Oh, CK Moon, JM Choi, JS Huh, JJ Kim, JY Lee - Organic Electronics, 2017 - Elsevier
The relationship between the chemical structure and the dipole orientation of thermally activated delayed fluorescent (TADF) emitters was examined by synthesizing three TADF …
Number of citations: 40 www.sciencedirect.com

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